1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride
Description
1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride (CAS 167155-78-4) is a structurally complex piperazine derivative characterized by a difluorocyclopropane ring fused to a dibenzosuberyl moiety, with a piperazine core dihydrochloride salt. This compound is primarily utilized as a reference standard in pharmaceutical and analytical research, ensuring quality control and regulatory compliance during drug development . Its unique structure combines fluorinated cyclopropane (imparting metabolic stability and lipophilicity) with the dibenzosuberyl group (a bicyclic system that may enhance binding affinity to biological targets).
Properties
IUPAC Name |
1-[(2R,4S)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2/c21-20(22)17-13-5-1-3-7-15(13)19(24-11-9-23-10-12-24)16-8-4-2-6-14(16)18(17)20/h1-8,17-19,23H,9-12H2/t17-,18+,19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCPKPNQPISLFR-DFNIBXOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2C3=CC=CC=C3C4C(C4(F)F)C5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2C3=CC=CC=C3[C@H]4[C@H](C4(F)F)C5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430916, DTXSID701109385 | |
| Record name | SCHEMBL6669711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)-, (1aα,6β,10bα)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167155-78-4, 167354-42-9 | |
| Record name | SCHEMBL6669711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)-, (1aα,6β,10bα)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropane Ring Formation and Dibenzosuberyl Functionalization
The 1,1-difluorocyclopropane moiety is synthesized via [2+1] cyclopropanation, a reaction that introduces geminal fluorine atoms onto a cyclopropane ring. Difluorocarbene (CF₂), generated from precursors like chlorodifluoromethane (CHClF₂) under basic conditions, reacts with dibenzosuberene derivatives to form the strained cyclopropane structure. In a typical procedure, CHClF₂ is treated with potassium hydroxide (KOH) in dioxane, catalyzed by tetraphenylarsonium chloride, to yield the difluorocyclopropane intermediate .
The dibenzosuberyl group, a bicyclic hydrocarbon, is introduced through Friedel-Crafts alkylation or transition-metal-catalyzed coupling. For example, reacting dibenzosuberol with the difluorocyclopropane intermediate in the presence of boron trifluoride (BF₃) facilitates electrophilic aromatic substitution, anchoring the cyclopropane to the dibenzosuberyl framework .
Piperazine Coupling and Deprotection
The functionalized cyclopropane-dibenzosuberyl intermediate is coupled to piperazine via nucleophilic substitution or amide bond formation. A patented method employs 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester as a protected precursor. Deprotection is achieved using TFA in anhydrous dichloromethane at 0–25°C, selectively removing the tert-butoxycarbonyl (Boc) group while preserving the cyclopropane and dibenzosuberyl structures .
Example Reaction Conditions:
-
Substrate: 4-(Cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester (68 g)
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Solvent: Anhydrous dichloromethane (170 mL)
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Deprotection Agent: TFA (140 g) at 0°C, stirred for 3 hours
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Yield: 1-Cyclopropane formyl piperazine (quantitative conversion)
Dihydrochloride Salt Formation
The free base 1-cyclopropane formyl piperazine is converted to its dihydrochloride salt using acyl chlorides or hydrochloric acid (HCl). In a representative procedure, the piperazine derivative is dispersed in absolute ethanol, cooled to 0°C, and treated with cyclopropane formyl chloride. Subsequent crystallization with methyl tert-butyl ether (MTBE) yields the hydrochloride salt with high purity (piperazine content <100 ppm) .
Optimized Salt-Forming Protocol:
| Parameter | Condition |
|---|---|
| Solvent | Absolute ethanol (102 mL) |
| Acid Source | Cyclopropane formyl chloride (25.2 g) |
| Temperature | 0°C → 25°C (gradient) |
| Crystallization Solvent | MTBE (51 mL) |
| Yield | 86–89% |
| Purity | Piperazine content: 50–92 ppm |
Impurity Control and Purification Strategies
Residual piperazine, a common byproduct, is minimized through selective crystallization and solvent washing. The patent literature highlights that excessive HCl during salt formation risks cleaving the cyclopropane formyl group, necessitating precise stoichiometry. Filtration through MTBE or isopropyl ether removes hydrophilic impurities, while vacuum drying at 25–30°C ensures product stability .
Scalability and Industrial Adaptation
Large-scale production (e.g., 150 g batches) employs identical reaction conditions but adjusts solvent volumes proportionally. For instance, increasing dichloromethane to 250 mL and TFA to 270 g maintains reaction efficiency, achieving yields >85% . Industrial methods prioritize chemo- and regioselectivity, leveraging phase-transfer catalysts and continuous-flow systems to enhance throughput .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The difluorocyclopropane ring can participate in nucleophilic substitution reactions due to the presence of the gem-dihalomethylene fragment.
Ring-Opening Reactions: The ring strain in the difluorocyclopropane ring makes it susceptible to ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Tetraphenylarsonium chloride and 18-crown-6 are often used to enhance reaction yields.
Solvents: Dioxane is a commonly used solvent for these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted cyclopropane derivatives, while ring-opening reactions can produce linear or branched fluorinated compounds .
Scientific Research Applications
| Step | Description |
|---|---|
| Fluorination | Reaction of chlorodifluoromethane with KOH |
| Piperazine Formation | Coupling reactions involving dibenzosuberyl |
| Purification | Use of advanced techniques for yield optimization |
Medicinal Chemistry
FD21871 is primarily researched for its potential applications in drug development due to its structural features that may influence biological activity. Compounds containing piperazine rings are often investigated for various pharmacological properties, including:
- Antipsychotic Effects
- Antidepressant Properties
- Anti-inflammatory Activities
Mechanistic Studies
Understanding the mechanism of action of FD21871 is crucial for its application in pharmacology. The presence of fluorine can significantly alter the compound's physicochemical properties, which may enhance or modify its interaction with biological targets.
Potential Research Areas
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure affect biological activity.
- Interaction Studies : Understanding pharmacodynamics and pharmacokinetics through interaction with specific molecular targets.
- Development of Advanced Materials : Exploring its use in materials science due to enhanced stability and reactivity.
Table 3: Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Piperazine | Contains a piperazine ring | Commonly used in pharmaceuticals |
| Dibenzosuberone | Contains dibenzosuberyl structure | Known for sedative properties |
| 4-Fluorobenzylpiperazine | Benzyl group attached to piperazine | Exhibits antidepressant activity |
Mechanism of Action
The mechanism of action of 1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s physicochemical properties, such as charge distribution and solubility . This, in turn, affects its interactions with biological molecules, potentially leading to enhanced biological activity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Piperazine Dihydrochloride Derivatives
Piperazine dihydrochloride derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a comparative analysis of key compounds:
Chemical Structures and Molecular Weights
Structural Insights :
- Fluorinated groups (e.g., 2-fluorophenyl in , difluorocyclopropane in ) enhance metabolic stability and bioavailability.
- Bulky substituents like dibenzosuberyl (target compound) or benzhydryl (meclizine, norchlorcyclizine) likely influence receptor binding kinetics .
Physicochemical Properties
Notes:
- The parent piperazine dihydrochloride’s pKa values (5.32 and 9.70) make it effective as a buffer in pH 5–10 ranges .
- Fluorination and aromatic substituents reduce aqueous solubility but enhance blood-brain barrier penetration (e.g., meclizine’s antiemetic action) .
Pharmacological and Regulatory Profiles
Key Insight : Structural modifications dictate therapeutic vs. toxicological outcomes. For example, benzhydryl groups (meclizine, hydroxyzine) confer antihistaminergic activity, while benzyl groups (BZP) induce stimulant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
